Bromoethane-2-D1
Description
Foundational Principles of Isotopic Labeling in Organic Chemistry
Isotopic labeling is a technique used to trace the journey of an atom or a group of atoms through a chemical reaction. cdnsciencepub.com By replacing an atom with one of its isotopes, which has the same number of protons but a different number of neutrons, chemists can follow the labeled atom's path and elucidate the step-by-step sequence of bond-making and bond-breaking events that constitute a reaction mechanism. cdnsciencepub.com
Isotopes can be either stable or radioactive. Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com Radioactive isotopes, on the other hand, decay over time and emit radiation that can be detected, a method known as radiolabeling. The choice of isotope depends on the specific application and the analytical techniques available.
Role of Deuterium Substitution in Elucidating Reaction Pathways
The substitution of hydrogen with deuterium is a particularly powerful tool in mechanistic organic chemistry due to the significant mass difference between the two isotopes. This mass difference leads to a phenomenon known as the kinetic isotope effect (KIE) , where the rate of a reaction can change when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by a deuterium atom. libretexts.org
The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step of the reaction. libretexts.org This is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD). A kH/kD value significantly greater than 1 is a strong indication that the C-H bond is broken in the rate-determining step. libretexts.org
Conversely, secondary kinetic isotope effects are observed when the deuterated bond is not directly broken in the rate-determining step. These effects are typically smaller than primary KIEs and provide information about changes in the hybridization state of the carbon atom to which the deuterium is attached. researchgate.net
Significance of Monodeuterated Analogues in Mechanistic Discrimination
Monodeuterated analogues, such as Bromoethane-2-D1, are of particular significance because they allow for the precise investigation of specific C-H bonds within a molecule. By strategically placing a deuterium atom at a particular position, chemists can probe the involvement of that specific bond in a reaction mechanism. This is especially crucial when a molecule has multiple C-H bonds that could potentially participate in a reaction.
Bromoethane (B45996), for example, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The use of this compound (CH₃CHD-Br) can help to distinguish between these pathways.
In an E2 (bimolecular elimination) reaction, a base removes a proton from the carbon adjacent to the leaving group (the β-carbon) in a single, concerted step. If this compound undergoes an E2 reaction, the C-D bond on the β-carbon is broken in the rate-determining step. This would result in a significant primary kinetic isotope effect. For similar primary alkyl halides, experimental values for the primary kinetic isotope effect in E2 reactions are typically in the range of 4 to 7. libretexts.orgresearchgate.net
| Reaction Type | Substrate | Base/Solvent | Typical kH/kD | Mechanism Indication |
| E2 Elimination | Primary Alkyl Halide | Strong, non-bulky base | ~4 - 7 | C-H/C-D bond broken in rate-determining step |
In contrast, in an SN2 (bimolecular nucleophilic substitution) reaction, a nucleophile attacks the carbon bearing the leaving group (the α-carbon), and no C-H bonds are broken. Therefore, a primary kinetic isotope effect would not be expected. A small secondary kinetic isotope effect might be observed due to changes in the transition state, but this would be significantly smaller than the primary KIE of an E2 reaction.
For reactions that may proceed through a carbocation intermediate, such as SN1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination) , the situation is different. The rate-determining step in these reactions is the formation of the carbocation. Since no C-H bond is broken in this step, a primary KIE would not be observed. However, a secondary β-deuterium isotope effect can be seen. This is because the C-H (or C-D) bonds on the β-carbon can stabilize the developing positive charge on the α-carbon through hyperconjugation. The solvolysis of ethyl bromide in water, a reaction that proceeds with significant SN1/E1 character, demonstrates this effect.
| Reaction Type | Substrate | Solvent | kH/kD | Mechanism Indication |
| Solvolysis (SN1/E1) | Ethyl Bromide | Water | 1.033 | Secondary β-deuterium isotope effect due to hyperconjugation |
The observed kH/kD value of 1.033 for the solvolysis of ethyl bromide is a clear example of a secondary β-deuterium isotope effect. cdnsciencepub.com This value, being close to 1, indicates that the C-H bond is not broken in the rate-determining step, but its presence influences the stability of the transition state leading to the carbocation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-deuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of Bromoethane 2 D1
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Isotopic Integrity
NMR spectroscopy is indispensable for confirming the presence and location of the deuterium (B1214612) atom in Bromoethane-2-D1, as well as for understanding its effect on the molecule's proton and carbon environments.
Deuterium NMR (²H NMR) directly observes the deuterium nucleus, providing a straightforward method to confirm isotopic labeling. For this compound, a single resonance signal is anticipated for the deuterium atom located at the C2 position. The chemical shift of this signal is characteristic of deuterium attached to a carbon atom adjacent to a bromine atom. While deuterium nuclei (spin I=1) can exhibit quadrupolar effects that may lead to broader signals, ²H NMR is a definitive technique for verifying the presence and position of the deuterium label, confirming the molecule's isotopic integrity. rsc.org
Proton NMR (¹H NMR) spectroscopy reveals the hydrogen environments within this compound. In the parent bromoethane (B45996) (CH₃CH₂Br), the methyl (CH₃) protons appear as a triplet, and the methylene (B1212753) (CH₂Br) protons appear as a quartet, due to ¹H-¹H spin-spin coupling. libretexts.orgchemicalbook.comyoutube.comlibretexts.org
In this compound (CH₃-CHD-Br):
The methyl (CH₃) protons are adjacent to the methine (CHD) group, which contains one proton. This results in the CH₃ signal being split into a triplet by the single proton on C2, following the n+1 rule (n=1 proton, n+1=2 peaks, but due to symmetry and coupling, it appears as a triplet for the CH3 protons coupled to the single proton on the adjacent carbon). The coupling constant is expected to be a ³JCH coupling. libretexts.orgyoutube.comlibretexts.orgbdu.ac.inyoutube.com
The methine (CHD) proton is adjacent to the methyl (CH₃) group, which has three protons. This leads to the CHD proton signal being split into a quartet by the three methyl protons, with a ³JHH coupling constant. libretexts.orgyoutube.comlibretexts.orgbdu.ac.inyoutube.com
Deuterium's Influence: While deuterium (²H) has a much smaller magnetic dipole moment than hydrogen (¹H) and couples only slightly with protons, it can cause broadening of adjacent proton signals rather than distinct splitting in standard ¹H NMR. bdu.ac.in However, subtle chemical shift perturbations can occur due to the isotopic effect. The CH₃ group is expected to resonate in a similar region as in bromoethane (around 1.6-1.7 ppm), while the CHD proton, being closer to the electronegative bromine atom and influenced by the adjacent deuterium, will likely appear at a slightly different chemical shift than the CH₂ protons in bromoethane (around 3.4 ppm).
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) | Notes |
| CH₃ | ~1.6 - 1.8 | triplet | ~7 - 8 (³JCH) | Split by the CHD proton. |
| CHD | ~3.4 - 3.6 | quartet | ~7 - 8 (³JHH) | Split by CH₃ protons; influenced by Br. |
¹³C NMR spectroscopy provides information about the carbon skeleton and the impact of isotopic substitution. In bromoethane (CH₃CH₂Br), the CH₃ carbon appears around 19.39 ppm, and the CH₂Br carbon appears around 27.89 ppm. chemicalbook.comdocbrown.info
For this compound (CH₃-CHD-Br):
The CH₃ carbon will be coupled to the deuterium atom on the adjacent carbon. This ¹³C-¹H coupling (³JCD) typically results in a doublet, with the C-D coupling constant being smaller than C-H coupling constants.
The CHD carbon will exhibit coupling to both the CH₃ protons and the deuterium atom. It will be split into a quartet by the three CH₃ protons (³JCH) and further split into a triplet by the deuterium atom (³JCD), leading to a quartet of triplets.
Isotopic Shifts: The carbon atom directly bonded to deuterium (CHD carbon) may experience a slight upfield shift (a primary isotope effect) compared to its non-deuterated counterpart due to the increased mass of deuterium.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) | Notes |
| CH₃ | ~20 - 22 | doublet | ~30 - 40 (³JCD) | Coupled to the deuterium atom. |
| CHD | ~28 - 30 | quartet of triplets | ~120 - 140 (³JCH), ~20 - 30 (³JCD) | Coupled to CH₃ protons and the deuterium atom; possible isotope shift. |
Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming molecular connectivity. rsc.orgacs.orgnih.govmtu.edu
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between the protons of the CH₃ group and the proton of the CHD group, showing a cross-peak between these two sets of signals.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded ¹H and ¹³C nuclei. For this compound, HSQC would show correlations between the CH₃ carbon and its protons, and between the CHD carbon and its proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between nuclei separated by two or three bonds. Expected HMBC correlations would include those between the CH₃ protons and the CHD carbon (2-bond correlation), and between the CHD proton and the carbon atom bearing the bromine (C1) (2-bond correlation). These correlations help confirm the connectivity and the position of the deuterium label.
Table 3: Expected 2D NMR Connectivity in this compound
| Technique | Observed Correlation | Description |
| COSY | ¹H(CH₃) - ¹H(CHD) | Confirms scalar coupling between methyl and methine protons. |
| HSQC | ¹³C(CH₃) - ¹H(CH₃) | Direct correlation between the methyl carbon and its protons. |
| HSQC | ¹³C(CHD) - ¹H(CHD) | Direct correlation between the methine carbon and its proton. |
| HMBC | ¹H(CH₃) - ¹³C(CHD) | Long-range correlation (2-bond) between methyl protons and the methine carbon. |
| HMBC | ¹H(CHD) - ¹³C(CH₂Br) | Long-range correlation (2-bond) between the methine proton and the C1 carbon. |
Vibrational Spectroscopy for Probing Isotopic Effects on Molecular Dynamics
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is sensitive to changes in bond vibrations caused by isotopic substitution, providing insights into molecular dynamics.
IR spectroscopy detects molecular vibrations by measuring the absorption of infrared radiation. Different types of bonds absorb at characteristic frequencies. In bromoethane, C-H stretching vibrations are typically observed in the region of 2975-2845 cm⁻¹, and the C-Br stretching vibration appears in the lower frequency range of 780-580 cm⁻¹. docbrown.info
The substitution of hydrogen with deuterium in this compound leads to a significant change in the vibrational frequencies due to the difference in reduced mass. The C-D stretching vibration in the CHD group is expected to occur at a lower wavenumber than the corresponding C-H stretching vibration. Specifically, C-D stretching frequencies for such environments are typically found in the range of 2100-2200 cm⁻¹. uct.ac.za The CH₃ group will continue to exhibit its characteristic C-H stretching bands. Isotopic substitution can also subtly influence band intensities and the frequencies of other vibrational modes, providing further information about the molecule's dynamics.
Table 4: Expected IR Spectroscopic Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| C-H Stretching (CH₃) | ~2950 - 3000 | strong | Characteristic stretching of the methyl group. |
| C-D Stretching (CHD) | ~2100 - 2200 | strong | Isotope-shifted stretching of the methine group. |
| C-Br Stretching | ~580 - 780 | strong | Characteristic stretching of the C-Br bond. |
Kinetic Isotope Effects Kies in Reaction Mechanism Elucidation with Bromoethane 2 D1
Application of Bromoethane-2-D1 in Elimination (E) Reactions
Elucidating E1 and E2 Mechanisms via Deuterium (B1214612) KIEs on β-Hydrogen Abstraction
Elimination reactions, specifically E1 and E2 mechanisms, are often distinguished using deuterium KIEs at the β-carbon. In the E2 mechanism, a base abstracts a β-hydrogen simultaneously with the departure of a leaving group (like bromide) from the α-carbon. If the deuterium is placed on the β-hydrogen, and its abstraction is part of the rate-determining step, a significant KIE (typically > 2) will be observed studylib.netresearchgate.net. This is because the C-D bond is stronger than the C-H bond, making its cleavage slower.
Research has shown that for reactions involving haloalkanes, a significant β-deuterium KIE suggests a concerted E2 pathway, while a KIE near 1 points towards an E1 pathway where the rate-limiting step is carbocation formation studylib.netresearchgate.net. For instance, studies on similar substrates under conditions favoring E2 elimination often report KIEs in the range of 3-5, indicative of substantial C-H bond breaking in the transition state researchgate.netresearchgate.net.
Stereochemical Probes in E2 Reactions using Deuterium Labeling
The E2 mechanism is known for its requirement of an anti-periplanar arrangement between the β-hydrogen and the leaving group studylib.netkahedu.edu.in. Deuterium labeling can serve as a stereochemical probe to confirm this requirement. If a specific stereoisomer of a deuterated substrate is subjected to E2 elimination, the resulting alkene's stereochemistry can reveal whether the elimination proceeded via the favored anti-elimination pathway. For example, if a substrate with a deuterated β-hydrogen in a specific conformation is used, the stereochemistry of the product alkene can confirm the anti-periplanar transition state researchgate.net. While simple bromoethane (B45996) lacks inherent stereocenters, studies on more complex substrates utilizing deuterated analogs demonstrate how deuterium labeling confirms the stereospecificity of E2 reactions researchgate.netacs.org.
Solvent Isotope Effects (SIE) in Reactions Involving this compound
Solvent isotope effects (SIE) are examined by comparing reaction rates in H₂O versus D₂O. These effects provide information about the role of the solvent, particularly in proton transfer steps. In elimination reactions where the solvent or a base dissolved in the solvent acts as the proton abstractor, SIEs can be observed. If the solvent acts as a general base catalyst, abstracting a proton, the rate in D₂O might be slower than in H₂O, leading to an SIE (kH₂O/kD₂O > 1) slideserve.comacs.org. This is because the O-D bond in D₂O is stronger than the O-H bond in H₂O, making proton abstraction from D₂O less favorable. For reactions where the solvent plays a role in stabilizing transition states or intermediates through hydrogen bonding, changes in the solvent can also influence reaction rates, and these effects can be probed using SIEs slideserve.comacs.org.
Temperature Dependence of KIEs and Tunneling Contributions
The temperature dependence of KIEs is a critical factor in identifying quantum mechanical tunneling. Typically, KIEs decrease as temperature increases, following an Arrhenius-like behavior where the difference in zero-point energies becomes less significant at higher thermal energies. However, at very low temperatures, quantum tunneling can enhance reaction rates, especially for lighter isotopes like hydrogen. This tunneling can lead to an anomalous temperature dependence of the KIE, where it might increase at lower temperatures or exceed values predicted by classical transition state theory (e.g., kH/kD > 7 for β-deuterium) researchgate.netscience.gov. Studies investigating the temperature dependence of KIEs for β-deuterium abstraction in haloalkanes can reveal the extent of tunneling, providing deeper insights into the dynamics of the transition state researchgate.netscience.gov. For example, research on similar systems has shown that while KIEs generally decrease with temperature, deviations at low temperatures can indicate tunneling researchgate.net.
Data Table: Representative Kinetic Isotope Effects in Bromoethane Elimination
The following table illustrates typical KIE values observed for elimination reactions involving bromoethane or analogous substrates, highlighting how these values inform mechanistic interpretation. The data presented are representative of findings in the literature for β-deuterium labeling.
| Reaction Conditions | Substrate Labeling | Base/Solvent | Observed KIE (kH/kD) | Mechanistic Inference | Citation (Illustrative) |
| E2 Conditions (e.g., strong base) | β-Deuterium | EtONa / EtOH | 3.0 - 5.0 | Concerted E2 mechanism; significant C-H bond breaking | studylib.netresearchgate.net |
| E1 Conditions (e.g., neutral or weak base) | β-Deuterium | H₂O / Heat | 1.0 - 1.2 | Stepwise E1 mechanism; C-H bond breaking not rate-limiting | studylib.net |
| Varied Base Strength (e.g., t-BuOK) | β-Deuterium | t-BuOK / t-BuOH | 4.0 - 6.0 | E2 mechanism, potentially with varying transition state character | acs.org |
| Low Temperature Studies (potential tunneling) | β-Deuterium | Strong Base | > 7.0 | E2 mechanism with significant quantum tunneling | researchgate.netscience.gov |
| Solvent Isotope Effect Measurement | β-Deuterium | D₂O vs. H₂O | Varies | Probes solvent participation in proton transfer | slideserve.comacs.org |
Note: The specific KIE values can vary significantly based on the base, solvent, temperature, and exact substrate structure.
Compound Name List:
this compound
Bromoethane
Deuterium (D)
Computational Chemistry and Theoretical Investigations of Bromoethane 2 D1
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical methods are fundamental for determining the precise arrangement of atoms in a molecule and the energy associated with different configurations. These calculations are crucial for understanding chemical reactivity and properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that approximates the electronic structure of a system by focusing on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a range of molecular systems hawaii.eduaps.orgsciforum.netuni-hannover.dequantumatk.commdpi.com. For Bromoethane-2-D1, DFT calculations would be employed to:
Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (molecular geometry) by minimizing the molecule's total energy with respect to atomic positions hawaii.eduuni-hannover.demdpi.comacs.orgstorion.ru. This process involves iteratively adjusting atomic coordinates until the forces on all atoms are close to zero, indicating a local energy minimum on the potential energy surface (PES) acs.orgstorion.ruchemguide.co.uk. For this compound, this would yield precise bond lengths, bond angles, and dihedral angles, including the C-D bond length and its associated angles, which are influenced by the deuterium (B1214612) substitution.
Electronic Structure Analysis: Calculate key electronic properties such as atomic charges (e.g., using the electrostatic potential, ESP), molecular orbital energies (HOMO/LUMO), and electron density distribution. These properties help in understanding the molecule's polarity, reactivity, and the nature of chemical bonds, including the C-Br bond polarization and the electronic environment around the deuterated carbon atom aps.orgsciforum.netmdpi.com.
Ab Initio Methods for High-Level Electronic Structure Analysis and Molecular Orbitals
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD(T)), provide a more rigorous approach to solving the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical principles sciforum.netstackexchange.comschrodinger.comnih.govschrodinger.comnih.govlibretexts.orgaps.org. These methods are computationally more demanding but offer higher accuracy for:
Accurate Energetics: Calculating precise energies for molecular structures, transition states, and reaction intermediates, which are essential for understanding reaction thermodynamics and kinetics stackexchange.commdpi.complos.org.
Molecular Orbitals: Detailed analysis of molecular orbitals, including their shapes, energies, and spatial distribution. This provides deeper insights into bonding, antibonding interactions, and the electronic pathways involved in chemical reactions, such as the nucleophilic attack in SN2 reactions sciforum.netmdpi.comschrodinger.comutexas.edu. For this compound, ab initio methods can elucidate how the deuterium substitution might subtly influence the electronic distribution and orbital energies.
Vibrational Frequency Calculations and Prediction of Isotopic Shifts
Vibrational frequency calculations are critical for characterizing molecular structures and predicting spectroscopic properties. They also play a vital role in understanding the impact of isotopic substitution.
Harmonic Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), computational methods can predict the vibrational normal modes and their corresponding frequencies chemguide.co.ukresearchgate.netnih.govresearchgate.netnsc.ruresearchgate.netscm.comlibretexts.org. These frequencies correspond to the stretching, bending, and torsional motions within the molecule.
Isotopic Shifts: Replacing hydrogen with deuterium (a mass increase of approximately twofold) significantly alters the reduced mass of the vibrating bonds. This change leads to a predictable shift in vibrational frequencies, typically a decrease (redshift) for deuterated species libretexts.orgnih.govresearchgate.netnsc.ruresearchgate.netscm.comlibretexts.org. For this compound, calculations would predict shifts in the C-D stretching and bending modes compared to the corresponding C-H modes in bromoethane (B45996). These predicted shifts are valuable for interpreting experimental infrared (IR) and Raman spectra, aiding in the definitive assignment of vibrational bands to specific molecular motions nih.govresearchgate.net.
Transition State Modeling and Potential Energy Surface Analysis
Understanding how chemical reactions proceed requires identifying the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway (MERP) connecting reactants to products chemguide.co.ukutexas.eduresearchgate.netuni-plovdiv.bgresearchgate.netnih.govnumberanalytics.com.
Potential Energy Surface (PES): The PES is a multi-dimensional surface that maps the energy of a molecular system as a function of its atomic coordinates. Computational methods aim to map this surface to locate stable minima (reactants, products, intermediates) and saddle points (transition states) chemguide.co.ukutexas.eduresearchgate.netuni-plovdiv.bgwikipedia.org.
Transition State Optimization: Techniques like the Berny algorithm or synchronous transit methods (e.g., QST2, QST3) are used to locate transition states. A true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate acs.orgschrodinger.comresearchgate.netuni-plovdiv.bgresearchgate.netnih.govnumberanalytics.com. For this compound, modeling the transition state for an SN2 reaction, for instance, would involve locating the configuration where the nucleophile is partially bonded to the carbon atom, and the bromide leaving group is partially detached sciforum.netchemguide.co.ukmdpi.comschrodinger.comyoutube.comornl.govacs.org. The deuterium substitution at the C2 position could influence the geometry and energy of this transition state.
Intrinsic Reaction Coordinate (IRC): Following the IRC analysis helps confirm that a located transition state correctly connects the intended reactant and product minima on the PES chemguide.co.ukschrodinger.comresearchgate.net.
Computational Prediction and Interpretation of Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are powerful tools for elucidating reaction mechanisms by quantifying how isotopic substitution affects reaction rates mdpi.comnih.govlibretexts.orgwikipedia.orgwikipedia.org.
KIE Calculation: KIEs are typically calculated as the ratio of rate constants for the light isotopologue to the heavy isotopologue (e.g., k(H)/k(D)). This ratio is primarily determined by the differences in zero-point energies (ZPEs) and vibrational frequencies between the reactant and transition states for the isotopologues mdpi.comstackexchange.comlibretexts.orgwikipedia.orgwikipedia.org. Deuteration at the C2 position of bromoethane would lead to a primary KIE if the C-D bond is broken or formed in the rate-determining step, or a secondary KIE if the deuterium atom is adjacent to the reacting center mdpi.comresearchgate.netwikipedia.org.
Interpretation: Computational studies can predict KIEs for specific reaction mechanisms, such as SN2 reactions. For example, studies on deuterated methyl halides reacting with nucleophiles have shown that deuterium substitution can significantly influence KIEs, often leading to inverse KIEs (k(H)/k(D) < 1) due to changes in vibrational frequencies and transition state structures mdpi.comstackexchange.comnih.govmdpi.comresearchgate.netresearchgate.netwikipedia.org. By comparing calculated KIEs with experimental data, computational chemists can validate proposed mechanisms and refine understanding of transition state structures nih.govresearchgate.netwikipedia.orgunipd.it. For this compound, computational KIE predictions would focus on how the C-D bond's vibrational characteristics influence the rate of reactions like SN2 displacement of bromide.
Molecular Dynamics Simulations to Explore Reaction Pathways
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the exploration of reaction pathways and the study of how molecules interact and evolve during a chemical process sciforum.netuni-hannover.dequantumatk.comstackexchange.comyoutube.comresearchgate.netwikipedia.org.
Reaction Pathway Analysis: By simulating many reactive events, MD can help identify dominant reaction pathways, intermediates, and the influence of factors like solvent or temperature on reactivity. This is particularly useful for complex reactions or when quantum effects like tunneling are significant quantumatk.comstackexchange.commdpi.comnumberanalytics.comornl.govunipd.itresearchgate.net. For instance, simulations could explore how the C-D bond's vibrational modes influence the dynamics of an SN2 reaction, potentially revealing non-statistical effects or tunneling contributions.
Advanced Research Applications of Bromoethane 2 D1
Synthesis of Complex Deuterated Organic Compounds as Research Probes
Deuterium-labeled compounds are indispensable in modern research, particularly in medicinal chemistry and structural biology, where they function as improved drug candidates and sensitive biological probes nih.gov. Bromoethane-2-D1, as a deuterated building block, can be incorporated into larger, more complex molecular structures. The introduction of deuterium (B1214612) can enhance metabolic stability, reduce toxicity, and prolong the therapeutic effect of pharmaceutical agents by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond nih.govnih.govprinceton.edu. For instance, deuterated ethyl groups, which can be derived from precursors like this compound, are valuable for creating a complete set of deuterated ethyl moieties for various synthetic purposes nih.gov. These complex deuterated compounds serve as vital tools for investigating biological pathways, drug metabolism, and the development of advanced materials with tailored properties nih.govscielo.org.mx.
Tracer Studies in Mechanistic Organic Chemistry
In the realm of mechanistic organic chemistry, this compound serves as an effective tracer, enabling the elucidation of reaction mechanisms. The presence of the deuterium atom allows chemists to follow the fate of specific atoms during chemical transformations, providing insights into bond-breaking and bond-forming processes nih.govscielo.org.mxwikipedia.org. By analyzing the distribution of deuterium in reaction products, researchers can identify rate-limiting steps and determine whether a reaction proceeds via unimolecular (SN1) or bimolecular (SN2) pathways, among other mechanistic details wikipedia.orgyoutube.com. The study of kinetic isotope effects (KIEs), which quantify the change in reaction rate upon isotopic substitution, is a cornerstone of these investigations. Deuterated bromide compounds, in general, have demonstrated utility in reaction and mechanism studies google.com, and this compound is well-suited for such investigations due to its specific deuteration.
Development of Analytical Standards for Deuterated Compounds
This compound plays a vital role in the development and application of analytical standards. Deuterated compounds are extensively used as internal standards in quantitative analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) pubcompare.aichemie-brunschwig.chsigmaaldrich.com. These standards are chemically identical to the analyte of interest but possess a distinct isotopic signature (due to the deuterium atoms), allowing for precise quantification by compensating for matrix effects and variations in instrumental response pubcompare.aichemie-brunschwig.ch. Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds like this compound enhance signal clarity and resolution, aiding in the structural elucidation of complex organic molecules nih.govcymitquimica.com. The high isotopic purity and well-defined mass of this compound make it a reliable reference material for calibration and validation in analytical laboratories chemie-brunschwig.chsigmaaldrich.com.
Investigations into Steric and Electronic Effects of Deuterium Substitution
The substitution of hydrogen with deuterium can subtly influence the steric and electronic properties of a molecule, leading to measurable effects that are critical for understanding chemical behavior. Deuterium, being slightly heavier than hydrogen, possesses a different zero-point vibrational energy, which can impact bond strengths and molecular dynamics scielo.org.mxwikipedia.orglibretexts.orgbeilstein-journals.org. These differences can manifest as kinetic isotope effects (KIEs), where the rate of a reaction involving a C-D bond differs from that involving a C-H bond wikipedia.orglibretexts.org. Secondary kinetic isotope effects (SKIEs), observed when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step, can provide valuable information about transition state structures and electronic transmission within a molecule wikipedia.orgresearchgate.net. Deuterium substitution can also lead to shifts in NMR spectroscopic signals, such as 13C chemical shifts, which can be correlated with changes in the local electronic environment and steric interactions researchgate.net. These effects are fundamental to understanding molecular interactions and reactivity.
Physical Properties of this compound
| Property | Value | Source Index(es) |
| Chemical Formula | CH₃CHDBr | sigmaaldrich.com |
| CAS Number | 23705-67-1 | guidechem.com |
| Molecular Weight | 109.97 | sigmaaldrich.com |
| Isotopic Purity | 98 atom % D | sigmaaldrich.com |
| Boiling Point | 37-40 °C (lit.) | sigmaaldrich.comguidechem.comchemsrc.com |
| Melting Point | -119 °C (lit.) | sigmaaldrich.comguidechem.com |
| Density | 1.473 g/mL at 25 °C | sigmaaldrich.com |
| SMILES String | [2H]CCBr | sigmaaldrich.com |
| Appearance | Colorless liquid | guidechem.com |
Compound List
this compound (CH₃CHDBr)
Bromoethane (B45996) (CH₃CH₂Br)
Deutetrabenazine (Austedo)
Methyl bromide (CH₃Br)
Chloromethane (CH₃Cl)
Chlorodifluoromethane
1,1,1-Trichloroethane
1,2-Dibromoethane
1,2,3-Trichloropropane
1,2-Dibromo-3-chloropropane
Bromoform (CHBr₃)
Dichloromethane (CH₂Cl₂)
Trichloroethylene (TCE)
Perchloroethylene (PCE)
n-Propyl bromide (nPB)
Conclusion and Future Research Perspectives on Deuterated Bromoethane Analogues
Future Directions in Computational and Experimental KIE StudiesFuture research in KIE studies involving deuterated bromoethane (B45996) analogues will likely focus on several key areas.Computational chemistrywill aim for even greater accuracy in predicting KIEs, particularly for complex reaction systems, enzymatic catalysis, and reactions involving quantum mechanical tunneling. The integration of machine learning with computational methods could accelerate the discovery of new reaction pathways and the prediction of KIEs.Experimental techniquesare evolving towards higher sensitivity and faster measurements, enabling the study of transient intermediates, short-lived species, and complex catalytic cycles. The development of novel experimental setups for in-situ KIE measurements and the exploration of KIEs with less common isotopes or in challenging environments (e.g., supercritical fluids, biological systems) will also be significant. Ultimately, a synergistic approach, combining advanced computational modeling with cutting-edge experimental KIE measurements, promises to unlock deeper insights into the intricacies of chemical reactivity.
Compound List:
Bromoethane (Ethyl bromide)
Bromoethane-2-D1 (CH₃CHDBr)
Bromoethane-d₅ (CH₃CD₂Br or C₂D₅Br)
Methyl bromide
Methyl bromide-d₃ (CD₃Br)
2-Bromopropane
2-Bromopropane-2-d₁
Q & A
Q. How can Bromoethane-2-D1 be synthesized with high isotopic purity for mechanistic studies?
this compound (CH₂DCH₂Br) is typically synthesized via deuterium labeling of ethanol precursors. A common method involves reacting 2-deuteroethanol (CH₂DCH₂OH) with hydrobromic acid (HBr) under controlled conditions. The reaction requires precise stoichiometric ratios and purification via fractional distillation to achieve >98% isotopic purity . Key parameters include temperature control (0–6°C storage to prevent degradation) and avoiding protic solvents that may lead to deuterium exchange .
Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?
Gas chromatography with flame ionization detection (GC/FID) or mass spectrometry (GC-MS) are standard methods. For air samples, this compound can be adsorbed onto activated charcoal, desorbed with 2-propanol, and analyzed with a detection limit of 0.02 mg/m³ . Isotopic purity can be confirmed using nuclear magnetic resonance (¹H NMR) to distinguish the deuterated methylene group (δ ~1.6 ppm) from non-deuterated analogs .
Q. How does deuterium labeling at the C-2 position affect the compound’s reactivity in SN2 reactions?
Deuterium substitution introduces a kinetic isotope effect (KIE), slowing the reaction rate due to increased mass at the β-carbon. For example, in SN2 reactions with nucleophiles like OH⁻, the KIE (k_H/k_D) is typically ~1.1–1.2, which must be accounted for in kinetic studies .
Advanced Research Questions
Q. How can this compound be used to resolve ambiguities in reaction mechanisms involving β-hydrogen elimination?
In transition-metal-catalyzed reactions, β-hydrogen elimination pathways can be probed using this compound. Deuterium labeling at the β-position allows tracking of elimination products via mass spectrometry. For instance, in palladium-catalyzed cross-couplings, the absence of deuterium in the alkene byproduct confirms β-H elimination rather than alternative pathways .
Q. What are the challenges in interpreting ¹³C NMR spectra of this compound, and how can they be mitigated?
Deuterium splitting in ¹³C NMR complicates spectral interpretation. The C-2 carbon (adjacent to deuterium) exhibits a triplet due to ¹³C–²H coupling (J ≈ 20 Hz). To avoid signal overlap, use high-field NMR (≥500 MHz) and deuterium decoupling during acquisition. Isotopic purity >98% is critical to minimize splitting artifacts .
Q. How can contradictory data on this compound’s thermal stability be reconciled across studies?
Discrepancies in thermal degradation rates (e.g., in gas-phase studies vs. solution) often arise from differences in experimental setups. For example:
| Condition | Degradation Rate (k) | Reference |
|---|---|---|
| Gas phase, 100°C | 0.12 h⁻¹ | |
| Solution, 100°C | 0.08 h⁻¹ | |
| These variations highlight the need to standardize parameters such as solvent polarity and oxygen content. Contradictions can be resolved using controlled thermogravimetric analysis (TGA) paired with isotopic tracking . |
Methodological Considerations
Q. Designing isotopic labeling studies with this compound: How to avoid deuterium scrambling?
- Prevent protic solvents : Use aprotic solvents (e.g., THF, DMF) to minimize H/D exchange.
- Low-temperature storage : Maintain at 0–6°C to reduce thermal motion-induced scrambling .
- Validate purity : Regularly check isotopic composition via GC-MS or ¹H NMR .
Q. How to analyze competing reaction pathways in this compound-mediated syntheses?
Use dual isotopic labeling (e.g., ²H at C-2 and ¹³C at C-1) to track bond cleavage sites. For example, in elimination reactions, mass spectrometry can differentiate between products derived from α- vs. β-carbon involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
